Halleridone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Halleridone is a naturally occurring compound classified as a cyclohexenone, with the chemical formula and a molecular weight of approximately 154.16 g/mol. It was first isolated from the plant Halleria lucida and has since been identified in other species, including Phyla nodiflora. Halleridone exhibits a unique structure that contributes to its biological activities and potential applications in various fields, particularly in medicinal chemistry and natural product research .

Halleridone has shown promising biological activities, particularly in neuroprotection and anti-inflammatory responses. Research indicates that halleridone activates the Nrf2-mediated pathway, leading to the induction of heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense mechanisms against oxidative stress. It has also been demonstrated to inhibit the activation of microglial cells induced by amyloid-beta peptide, suggesting potential therapeutic benefits in neurodegenerative diseases . Furthermore, halleridone exhibits anticancer properties, indicating its potential as an antitumor agent .

The synthesis of halleridone can be approached through various methods:

- Photochemical Synthesis: Utilizing singlet oxygen to oxidize p-hydroxyphenethyl alcohol.

- Electrochemical Conversion: Combining electrochemical methods with subsequent chemical functionalization steps to yield halleridone from precursor compounds .

- Extraction from Natural Sources: Isolating halleridone from plant extracts, such as those from Halleria lucida or Phyla nodiflora, using dichloromethane or methanol as solvents .

These methods highlight the versatility of halleridone's synthesis and its availability from both synthetic and natural sources.

Halleridone's applications extend across various domains:

- Medicinal Chemistry: Due to its neuroprotective and anti-inflammatory properties, it is being explored for potential use in treating neurodegenerative diseases.

- Natural Product Research: Halleridone serves as a taxonomic marker in botanical studies due to its presence in specific plant species .

- Pharmaceutical Development: Its anticancer properties make it a candidate for drug development aimed at cancer treatment.

Studies on halleridone's interactions reveal its ability to modulate biological pathways involved in oxidative stress response and inflammation. The activation of the Nrf2 pathway is particularly significant, as it indicates that halleridone may enhance cellular resistance to oxidative damage. Furthermore, interaction studies suggest that halleridone may influence various signaling pathways associated with tumor growth inhibition and apoptosis in cancer cells .

Halleridone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Biological Activity | Source |

|---|---|---|---|

| Hallerone | Cyclohexadienone | Anticancer, anti-inflammatory | Halleria lucida |

| Rengyolone | Cyclohexenone | Neuroprotective | Various natural sources |

| Curcumin | Diarylheptanoid | Anti-inflammatory, antioxidant | Turmeric (Curcuma longa) |

| Resveratrol | Stilbene | Antioxidant, cardioprotective | Grapes (Vitis vinifera) |

Halleridone is unique due to its specific cyclohexenone structure and its potent neuroprotective effects compared to other similar compounds like hallerone and rengyolone. Its distinct mechanism of action through Nrf2 activation sets it apart in terms of therapeutic potential.

Molecular Formula and Stereochemical Configuration

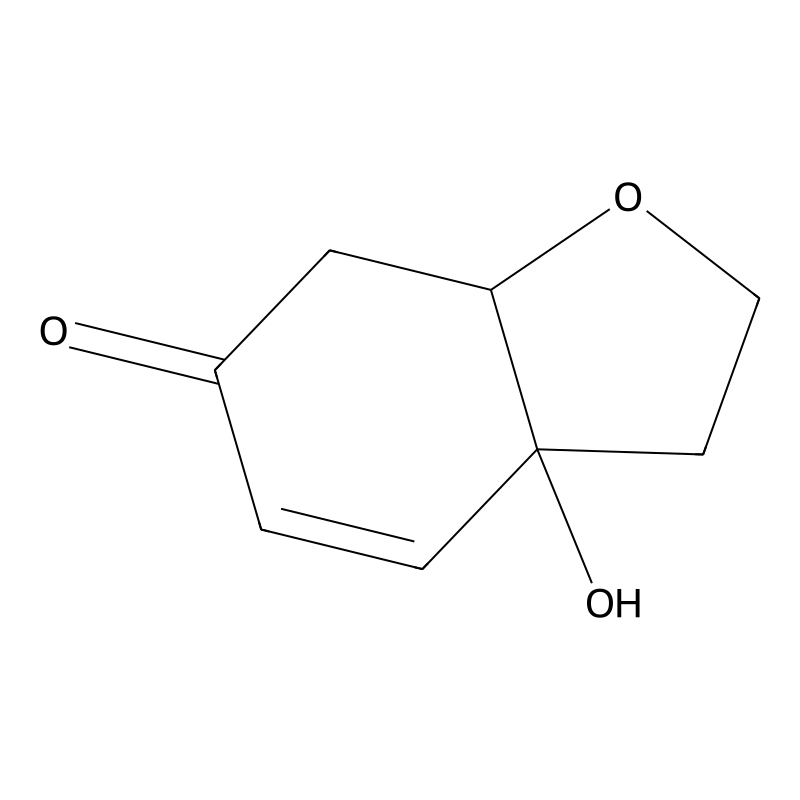

Halleridone is a naturally occurring benzofuran derivative with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 grams per mole [1] [2]. The compound exists as a racemic mixture, indicating the presence of both enantiomers in equal proportions [14]. The International Union of Pure and Applied Chemistry name for this compound is 3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one, which reflects its tetrahydrobenzofuran core structure with a ketone functionality at the 6-position and a hydroxyl group at the 3a-position [1] [4].

The stereochemical configuration of halleridone features a fused bicyclic system consisting of a cyclohexenone ring fused to a tetrahydrofuran ring [3] [14]. The compound possesses two stereogenic centers at C-3a and C-7a positions, contributing to its chiral nature [14] [18]. The absence of circular dichroism absorption confirms that halleridone exists as a racemic mixture, with no optical activity observed [14]. The canonical Simplified Molecular Input Line Entry System representation is C1COC2C1(C=CC(=O)C2)O, which describes the connectivity of atoms within the molecular framework [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight (g/mol) | 154.16 |

| Exact Mass (g/mol) | 154.062994177 |

| CAS Number | 94535-01-0 |

| IUPAC Name | 3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one |

| SMILES | C1COC2C1(C=CC(=O)C2)O |

| InChI | InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2 |

| InChI Key | HSGPAWIMHOPPDA-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA, Ų) | 46.50 |

| XlogP | -0.70 |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 0 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of halleridone has been extensively documented through multiple analytical techniques [14] [15]. Nuclear magnetic resonance spectroscopy reveals distinctive spectral features that confirm the proposed molecular structure [14]. The proton nuclear magnetic resonance spectrum in deuterated chloroform displays characteristic signals including an oxymethylene group at δ 4.02 (2H, triplet, J = 7 Hz) adjacent to a methylene group at δ 2.27 (2H, multiplet) [14]. An oxymethine group appears at δ 4.24 (1H, double doublet with doubling, J = 6, 5, and 1.5 Hz) next to another methylene group showing signals at δ 2.64 (1H, double doublet, J = 17 and 6 Hz) and δ 2.73 (1H, double doublet, J = 17 and 5 Hz) [14].

The alpha,beta-unsaturated carbonyl system is evidenced by olefinic proton signals at δ 5.95 (1H, doublet, J = 10 Hz) and δ 6.74 (1H, double doublet, J = 10 and 1.5 Hz) [14]. The existence of long-range coupling (J = 1.5 Hz) between the signals at δ 6.74 and δ 4.24 indicates that the corresponding hydrogens are situated in quasi-equatorial orientations [14]. Carbon-13 nuclear magnetic resonance spectroscopy in pyridine-d₅ provides detailed information about the carbon framework, with the carbonyl carbon appearing at δ 196.8 (singlet), the quaternary carbon at δ 74.7 (singlet), and the oxymethine carbon at δ 81.7 (doublet) [14].

Infrared spectroscopy reveals characteristic absorption bands that support the structural assignment [14]. The compound exhibits a broad absorption at 3420 wavenumbers per centimeter, attributed to the hindered hydroxyl group [14]. The carbonyl stretching frequency appears at 1680 wavenumbers per centimeter, consistent with an alpha,beta-unsaturated ketone system [14] [28]. Ultraviolet spectroscopy shows maximum absorption at 227 nanometers in methanol, confirming the presence of the alpha,beta-unsaturated carbonyl chromophore [14].

| Technique | Chemical Shift/Frequency | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.27 (2H, m) | H-3 (adjacent CH₂) |

| ¹H NMR (CDCl₃) | δ 2.64 (1H, dd, J = 17, 6 Hz) | H-3α (geminal CH₂) |

| ¹H NMR (CDCl₃) | δ 2.73 (1H, dd, J = 17, 5 Hz) | H-3β (geminal CH₂) |

| ¹H NMR (CDCl₃) | δ 4.02 (2H, t, J = 7 Hz) | H-8 (OCH₂) |

| ¹H NMR (CDCl₃) | δ 4.24 (1H, ddd, J = 1.5, 5, 6 Hz) | H-7a (oxymethine) |

| ¹H NMR (CDCl₃) | δ 5.95 (1H, d, J = 10 Hz) | H-5 (olefinic) |

| ¹H NMR (CDCl₃) | δ 6.74 (1H, dd, J = 1.5, 10 Hz) | H-6 (olefinic) |

| ¹³C NMR (pyridine-d₅) | δ 74.7 (s) | C-1 (quaternary) |

| ¹³C NMR (pyridine-d₅) | δ 81.7 (d) | C-7a (oxymethine) |

| ¹³C NMR (pyridine-d₅) | δ 40.3 (t) | C-3 (CH₂) |

| ¹³C NMR (pyridine-d₅) | δ 196.8 (s) | C-4 (carbonyl) |

| ¹³C NMR (pyridine-d₅) | δ 127.9 (d) | C-5 (olefinic) |

| ¹³C NMR (pyridine-d₅) | δ 150.0 (d) | C-6 (olefinic) |

| ¹³C NMR (pyridine-d₅) | δ 40.2 (t) | C-7 (CH₂) |

| ¹³C NMR (pyridine-d₅) | δ 66.2 (t) | C-8 (OCH₂) |

| UV (MeOH) | λmax 227 nm | α,β-unsaturated carbonyl |

| IR (CHCl₃) | 3420 cm⁻¹ | OH stretch (hindered) |

| IR (CHCl₃) | 1680 cm⁻¹ | C=O stretch (α,β-unsaturated) |

Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis [14]. The molecular ion peak appears at mass-to-charge ratio 154, consistent with the molecular formula [14]. Characteristic fragmentation includes loss of the hydroxyl group yielding a fragment at mass-to-charge ratio 137, and loss of the ethanol moiety producing a fragment at mass-to-charge ratio 110 [14]. Additional fragmentation patterns include loss of the tetrahydrofuran ring system and formation of smaller hydrocarbon fragments [14].

| Ion (m/z) | Relative Intensity | Proposed Structure/Fragment |

|---|---|---|

| 154 | M⁺ (molecular ion) | Complete molecular ion |

| 137 | [M - OH]⁺ | Loss of hydroxyl group |

| 110 | [M - C₂H₄OH]⁺ | Loss of ethanol moiety |

| 82 | [M - C₄H₈O]⁺ | Loss of tetrahydrofuran ring |

| 54 | [C₄H₆]⁺ | Butadiene fragment |

Computational Studies: Molecular Modeling and Density Functional Theory Analyses

Computational studies of halleridone and related benzofuran derivatives have employed density functional theory calculations to understand molecular properties and behavior [34] [35]. These theoretical investigations provide insights into electronic structure, molecular geometry optimization, and spectroscopic property prediction [34]. Density functional theory calculations have been utilized to predict nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and molecular orbital characteristics for benzofuran systems [34] [35].

Molecular modeling studies have focused on conformational analysis and energy minimization using various computational methods [35]. The three-dimensional molecular structure of halleridone has been optimized using molecular mechanics force fields, including the Merck Molecular Force Field 94, followed by semi-empirical calculations using the Austin Model 1 method [35]. These computational approaches have been employed to determine the lowest energy conformers and understand the preferred molecular geometries [35].

Periodic density functional theory calculations have been applied to related benzofuran compounds to generate theoretical spectroscopic data, including nuclear magnetic resonance chemical shifts and infrared signal frequencies and intensities [34]. These computational predictions serve to support experimental spectroscopic assignments and provide theoretical validation of structural determinations [34]. The calculations have proven particularly valuable for explaining spectroscopic features and eliminating potential structural ambiguities [34].

Quantum chemical calculations have also been employed to study the electronic properties of benzofuran derivatives, including HOMO-LUMO gap analysis and molecular orbital visualization [35]. These studies contribute to understanding the chemical reactivity and electronic characteristics of the halleridone molecular framework [35]. Computational chemistry approaches continue to evolve as complementary tools to experimental characterization methods for natural product structure elucidation [34] [35].

Comparative Analysis with Structural Analogues (Rengyolone, Cleroindicin F)

Halleridone belongs to a family of structurally related natural products that share common biosynthetic origins and similar molecular frameworks [14] [15] [17]. The compound is synonymous with rengyolone, representing the same chemical entity isolated from different natural sources [14] [18]. Both terms refer to the racemic mixture of 3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one [14] [18]. The compound was first isolated from Forsythia suspensa fruits and subsequently identified in various other plant species [14] [15].

Cleroindicin F represents the enantiomerically pure form of halleridone, specifically the (3aR,7aR)-stereoisomer [17] [21]. This compound was isolated from Clerodendrum indicum and exhibits the same molecular formula and connectivity as halleridone but differs in its stereochemical configuration [17]. Cleroindicin F demonstrates optical activity due to its enantiopure nature, contrasting with the racemic halleridone [17]. The natural occurrence of both racemic and enantiopure forms suggests different biosynthetic pathways or enzymatic processes in various plant species [17].

Rengyol represents a precursor compound in the biosynthetic pathway leading to halleridone formation [14] [15]. With the molecular formula C₈H₁₆O₃, rengyol is a cyclohexanediol derivative bearing a hydroxyethyl side chain [14] [16]. The compound serves as a biosynthetic intermediate that undergoes oxidative cyclization to form the benzofuran ring system characteristic of halleridone [14] [15]. Rengyoxide, with molecular formula C₈H₁₄O₃, represents an intermediate oxidation product that exists predominantly in a hemiketal form [14].

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Stereochemistry | CAS Number |

|---|---|---|---|---|---|

| Halleridone | C₈H₁₀O₃ | 154.16 | Tetrahydrobenzofuran-6-one with 3a-hydroxyl | Racemic mixture | 94535-01-0 |

| Rengyolone | C₈H₁₀O₃ | 154.16 | Same as Halleridone (synonym) | Racemic mixture | 94535-01-0 |

| Cleroindicin F | C₈H₁₀O₃ | 154.16 | Enantiomer of Halleridone | (3aR,7aR) configuration | 189264-47-9 |

| Rengyol | C₈H₁₆O₃ | 160.21 | Cyclohexanediol with hydroxyethyl chain | meso compound | 93675-85-5 |

| Rengyoxide | C₈H₁₄O₃ | 158.00 | Hemiketal form of dehydro-rengyol | Nearly racemic | Not specified |

The biosynthetic relationship between these compounds has been elucidated through chemical transformation studies [14] [40]. Rengyol can be oxidized to rengyoxide, which further undergoes dehydration and cyclization to yield halleridone [14]. This biosynthetic pathway explains the structural similarities and the presence of these compounds in related plant families [14] [15]. The dimerization of halleridone has been demonstrated to produce more complex natural products such as incarviditone, illustrating the compound's role as a building block for larger molecular architectures [5] [40].